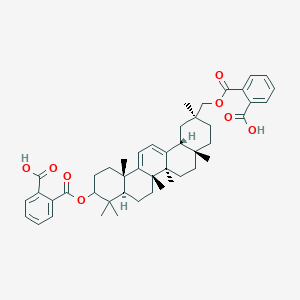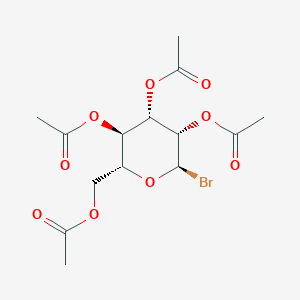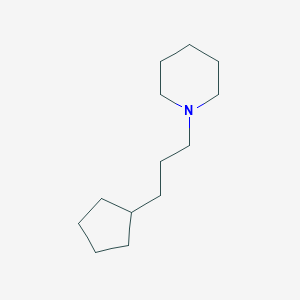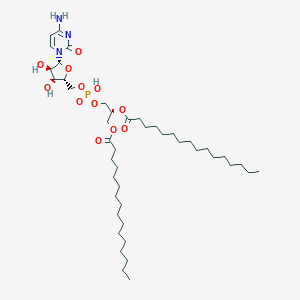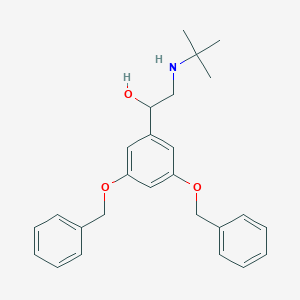
Éter de 3,5-Dibencilo de Terbutalina
Descripción general
Descripción
3,5-Dibenzyloxy terbutalline is a derivative of the parent molecule terbutaline, which is known for its bronchodilator properties. The modifications on the terbutaline structure aim to enhance its pharmacological profile or to endow it with new therapeutic properties.
Aplicaciones Científicas De Investigación
3,5-Dibenzyloxy terbutalline has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Its potential anti-inflammatory activities are being explored for developing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor for synthesizing other bioactive molecules
Mecanismo De Acción
Target of Action
Terbutaline 3,5-Dibenzyl Ether, also known as 3,5-Dibenzyloxy terbutalline, is a derivative of Terbutaline . Terbutaline is a selective beta-2 adrenergic agonist . The primary targets of this compound are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle .
Mode of Action
The compound acts on the beta-2 receptors, stimulating the production of cyclic adenosine monophosphate (cAMP) by activating the enzyme adenyl cyclase . This increase in cAMP leads to a decrease in intracellular calcium, which activates protein kinase A and inactivates myosin light-chain kinase . This results in the relaxation of smooth muscle cells .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Terbutaline 3,5-Dibenzyl Ether leads to a cascade of biochemical reactions. The increase in cAMP levels triggers a series of downstream effects, including the activation of protein kinase A and the inactivation of myosin light-chain kinase . This ultimately leads to the relaxation of smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues .
Pharmacokinetics
The pharmacokinetics of Terbutaline, the parent compound of Terbutaline 3,5-Dibenzyl Ether, has been studied extensively. It has been found that oral administration of Terbutaline results in a linear relationship between plasma concentration and the administered dose . The systemic availability is higher with inhaled administration compared to the oral route . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal .
Result of Action
The primary result of the action of Terbutaline 3,5-Dibenzyl Ether is the relaxation of smooth muscle cells in the bronchial, vascular, and uterine tissues . This leads to the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .
Action Environment
The action of Terbutaline 3,5-Dibenzyl Ether can be influenced by various environmental factors. For instance, the pharmacokinetics of Terbutaline is altered in conditions of renal failure and premature labor . Moreover, a diurnal variation in the pharmacokinetics of Terbutaline has been observed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyloxy terbutalline typically starts with 3,5-dibenzyloxy acetophenone as the starting material. The process involves bromination to form 3,5-dibenzyloxybromoacetophenone, which is then reacted with N-benzyl-N-tert-butylamine to yield a ketone intermediate. This intermediate undergoes reduction with hydrogen over palladium on carbon (Pd/C) to produce 3,5-Dibenzyloxy terbutalline .
Industrial Production Methods: The industrial production of 3,5-Dibenzyloxy terbutalline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of recyclable solvents and green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibenzyloxy terbutalline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone intermediates to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Halogenation reagents like dibromohydantoin are used for introducing halogens.
Major Products: The major products formed from these reactions include various derivatives of 3,5-Dibenzyloxy terbutalline, such as quinones, alcohols, and halogenated compounds .
Comparación Con Compuestos Similares
Terbutaline: The parent molecule, known for its bronchodilator properties.
Salbutamol: Another beta-2 adrenergic agonist used for similar therapeutic purposes.
Formoterol: A long-acting beta-2 agonist with a similar mechanism of action.
Uniqueness: 3,5-Dibenzyloxy terbutalline is unique due to its enhanced pharmacological profile and potential new therapeutic properties. The modifications on the terbutaline structure provide it with distinct antioxidant and anti-inflammatory activities, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBOZEACKUKEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614073 | |
| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28924-25-6 | |
| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


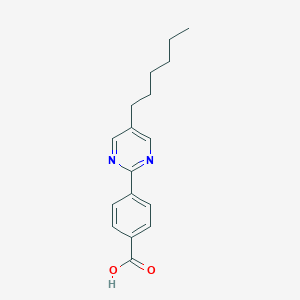
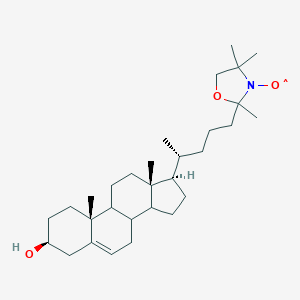
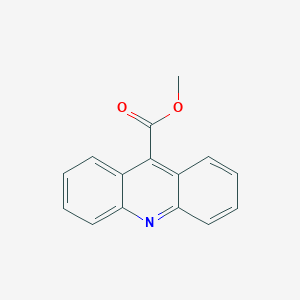
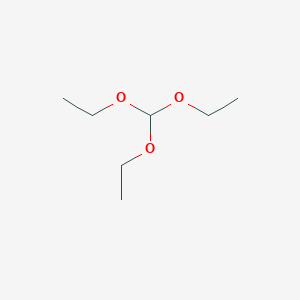
![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
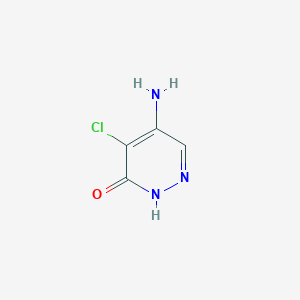
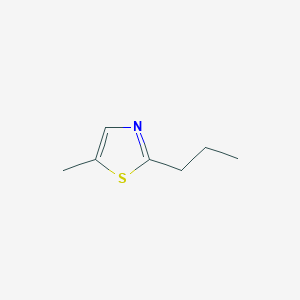
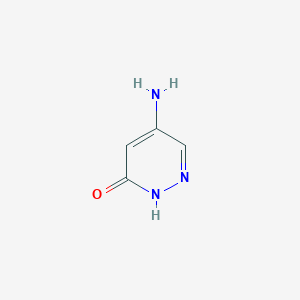
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
![[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate](/img/structure/B26432.png)
